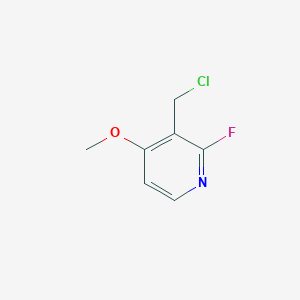

3-(Chloromethyl)-2-fluoro-4-methoxypyridine

Description

3-(Chloromethyl)-2-fluoro-4-methoxypyridine is a halogenated pyridine derivative with a chloromethyl (-CH₂Cl) group at position 3, fluorine at position 2, and a methoxy (-OCH₃) group at position 4.

Properties

CAS No. |

451459-10-2 |

|---|---|

Molecular Formula |

C7H7ClFNO |

Molecular Weight |

175.59 g/mol |

IUPAC Name |

3-(chloromethyl)-2-fluoro-4-methoxypyridine |

InChI |

InChI=1S/C7H7ClFNO/c1-11-6-2-3-10-7(9)5(6)4-8/h2-3H,4H2,1H3 |

InChI Key |

AIUNGBVBLHLFIH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=NC=C1)F)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-2-fluoro-4-methoxypyridine typically involves multiple steps. One common method starts with the preparation of 3-methylpyridine, which is then oxidized to 3-picolinic acid using potassium permanganate. The 3-picolinic acid is esterified with methanol to produce methyl pyridine-3-carboxylate. This ester is then reduced to 3-pyridinemethanol, which is subsequently reacted with thionyl chloride to yield 3-(chloromethyl)pyridine hydrochloride

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-2-fluoro-4-methoxypyridine can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Addition Reactions: The presence of the fluoro and methoxy groups can facilitate addition reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloromethyl group with an amine can yield an aminomethyl derivative, while oxidation can produce a carboxylic acid derivative.

Scientific Research Applications

3-(Chloromethyl)-2-fluoro-4-methoxypyridine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.

Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-2-fluoro-4-methoxypyridine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to modifications that affect their function. The fluoro and methoxy groups can influence the compound’s binding affinity and specificity for its targets. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Substituent Effects and Reactivity

The substituent arrangement on the pyridine ring critically influences chemical behavior:

- Fluorine (position 2): Enhances metabolic stability and electron-withdrawing effects, similar to 3-[(2-Chloro-4-methylphenyl)methoxy]-2-fluoropyridine (). Fluorinated pyridines often exhibit improved pharmacokinetic profiles compared to non-fluorinated analogs .

- Chloromethyl (position 3) : The -CH₂Cl group is a reactive site for nucleophilic substitution, as seen in compounds like 1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-(3-fluorophenyl)urea (). This group facilitates further functionalization, such as alkylation or coupling reactions .

- Methoxy (position 4) : Electron-donating methoxy groups stabilize the pyridine ring and influence regioselectivity in reactions. For example, 4-methoxy derivatives in showed successful imine formation under mild conditions .

Physical and Chemical Properties

Key data for comparison (Table 1):

Key Research Findings and Implications

- Reactivity : The chloromethyl group’s susceptibility to nucleophilic attack makes the compound a versatile intermediate for drug development, though toxicity must be carefully managed .

- Structural Optimization : Replacing methoxy with bulkier alkoxy groups (e.g., trifluoroethoxy in ) increases lipophilicity, which could enhance blood-brain barrier penetration .

Biological Activity

3-(Chloromethyl)-2-fluoro-4-methoxypyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the context of drug development and enzyme modulation. This article explores its biological activity, chemical properties, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring with three significant substituents:

- Chloromethyl group : Enhances reactivity and potential interactions with biological targets.

- Fluorine atom : Known to improve binding affinity due to its electronegative nature, which can stabilize interactions with proteins.

- Methoxy group : Contributes to hydrophobic interactions, potentially stabilizing the binding of the compound to its targets.

The molecular formula for this compound is CHClFNO, and its unique arrangement of substituents allows for varied chemical reactivity patterns that are crucial in synthetic organic chemistry and pharmaceutical applications.

Enzyme Interaction

Research indicates that this compound may interact with various enzymes, influencing their activity. The presence of the fluorine atom can enhance the compound's ability to form hydrogen bonds with enzyme active sites, potentially leading to competitive inhibition or modulation of enzymatic activity. Preliminary studies suggest that compounds in the fluoropyridine class can affect enzyme kinetics significantly.

Case Studies and Research Findings

- Enzyme Modulation : A study highlighted that compounds similar to this compound showed significant modulation of enzyme activity in biochemical pathways. This modulation is attributed to the structural characteristics of the compounds, which allow them to fit into enzyme active sites effectively.

- Antimicrobial Activity : In related research, compounds within the same class exhibited antibacterial properties against various bacterial strains. For instance, derivatives demonstrated notable activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that modifications in the structure could enhance efficacy against resistant strains .

- Structure-Activity Relationship (SAR) : Investigations into SAR have shown that the introduction of fluorine at specific positions on the pyridine ring can significantly enhance biological activity. For example, altering substituents on the pyridine core led to improved potency in inhibiting certain enzymes linked to cancer progression .

Comparative Analysis

The following table summarizes key features and biological activities of this compound compared to similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Contains chloromethyl, fluorine, and methoxy groups | Modulates enzyme activity; potential antimicrobial effects |

| 2-Fluoro-4-methoxypyridine | Lacks chloromethyl group; simpler structure | More reactive; lower binding affinity |

| 2-Fluoro-3-methoxypyridine | Different substitution pattern | Varies in reactivity profile; less potent |

| 4-Fluoro-3-chloromethoxypyridine | Similar halogen substitution | Unique due to positioning affecting reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.